molecular formula C24H26N4O4 B2601389 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396632-31-7

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2601389
CAS No.: 1396632-31-7
M. Wt: 434.496
InChI Key: XOBYZXQCDCCITO-UHFFFAOYSA-N
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Description

N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative with a structurally complex pharmacophore. The compound features:

  • A 1-methylpyrazole core at position 5, which is substituted with a carboxamide group.
  • A 2,5-dimethoxyphenyl moiety at position 3 of the pyrazole ring, enhancing electronic and steric interactions.
  • A cyclopropylamino-2-oxoethyl side chain on the phenyl ring at position 4, contributing to lipophilicity and target binding.

Pyrazole carboxamides are widely studied for their antifungal and antibacterial properties due to their ability to inhibit fungal cytochrome P450 enzymes and bacterial DNA gyrases . The cyclopropyl group in this compound may improve metabolic stability compared to linear alkyl substituents, as seen in analogous fungicides like penflufen .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-28-21(14-20(27-28)19-13-18(31-2)10-11-22(19)32-3)24(30)26-17-6-4-15(5-7-17)12-23(29)25-16-8-9-16/h4-7,10-11,13-14,16H,8-9,12H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYZXQCDCCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve the following steps:

    Formation of the cyclopropylamino intermediate: This can be achieved by reacting cyclopropylamine with an appropriate carbonyl compound under controlled conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling reactions: The final compound is formed by coupling the cyclopropylamino intermediate with the pyrazole ring and the dimethoxyphenyl group using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₉H₂₀N₆O₄
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1396815-58-9

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antioxidant Activity

  • Similar compounds have demonstrated significant antioxidant properties, attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in protecting cells from oxidative stress and related diseases.

2. Antimicrobial Effects

  • Derivatives of the pyrazole structure have shown antimicrobial activities against various pathogens, suggesting potential applications in treating infections.

3. Cytotoxicity

  • The compound's structure indicates possible cytotoxic effects against cancer cell lines. Studies on related pyrazole derivatives have shown promising anticancer activities, particularly through apoptosis induction in cancer cells.

4. Anti-inflammatory Properties

  • The presence of specific moieties is linked to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Pyrazole Moiety : Essential for various biological activities; modifications can enhance potency and selectivity.
  • Cyclopropylamine Substitution : Enhances binding affinity to specific receptors, potentially increasing efficacy in targeting pathways involved in cancer and inflammation.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide:

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro using HepG2 cells, activating the Nrf2/ARE pathway which leads to increased expression of target genes associated with antioxidant defense.
Study 2Reported cytoprotective effects against oxidative stress induced by tert-butyl hydroperoxide (t-BHP), suggesting therapeutic applications in oxidative stress-related diseases.
Study 3Showed that derivatives exhibited notable anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Pyrazole Substituents Key Functional Groups Biological Target
Target Compound 1-methyl, 3-(2,5-dimethoxyphenyl) Cyclopropylamino-2-oxoethyl Fungal cytochrome P450
Penflufen (Commercial) 1-methyl, 5-fluoro Trifluoromethylthioether Fungal succinate dehydrogenase
Compound A () 3,5-dimethyl Phenol, chloro substituents S. aureus DNA gyrase
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl) () 1-ethyl, 5-methyl Isoxazolecarboxamide Not specified

Table 2: Comparative Bioactivity Data

Compound IC₅₀ (Fungal) IC₅₀ (Bacterial) Binding Energy (kcal/mol)
Target Compound 0.8 μM >50 μM -8.2 (Fungal CYP51)
Penflufen 0.5 μM N/A -9.1 (Succinate DH)
Compound D () N/A 2.3 μM -7.9 (MTAN)

Physicochemical Properties

However, the 2,5-dimethoxyphenyl group introduces steric hindrance, which may limit membrane permeability relative to simpler analogues like 3-methyl-1,2-oxazole-5-carboxamide derivatives () .

Key Research Findings and Implications

Antifungal Specificity: The target compound’s dimethoxyphenyl group provides stronger fungal CYP51 inhibition than non-aromatic derivatives but weaker than penflufen due to the latter’s electron-withdrawing trifluoromethyl group .

Synthetic Flexibility: The use of cyclopropylaminoethyl side chains (vs. linear alkyl groups) demonstrates a viable strategy for balancing metabolic stability and solubility in pyrazole carboxamides .

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological data.

  • Molecular Formula : C22H24N4O4
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 1396847-46-3

The compound is believed to exert its biological effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-73.60 ± 0.45High cytotoxicity
SiHa4.34 ± 0.98Moderate cytotoxicity
PC-34.46 ± 0.53Moderate cytotoxicity
HEK-293T>50Low toxicity

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation and induces apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The study demonstrated enhanced anticancer activity in these models, suggesting that the compound could be a promising candidate for further development in cancer therapy .

Pharmacokinetics and ADME Properties

In silico studies predict favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound:

  • Absorption : Good oral bioavailability is anticipated based on its chemical structure.
  • Distribution : Predicted to have a favorable volume of distribution due to its lipophilicity.
  • Metabolism : Likely to undergo hepatic metabolism with potential involvement of cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion is expected based on molecular weight and solubility profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, cyclopropylamine derivatives can be coupled with activated phenyl intermediates using carbodiimide-based coupling agents. Key steps include:

  • Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters.
  • Amidation reactions to introduce the carboxamide group .
    • Characterization : Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structure. For example, the ¹H NMR should show peaks for methoxy groups (~δ 3.8–4.0 ppm) and cyclopropyl protons (~δ 1.0–1.5 ppm). Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer : Employ molecular docking studies to predict binding affinities with receptors (e.g., kinases, GPCRs). Use software like AutoDock Vina with crystallographic structures from the PDB. Validate predictions with in vitro assays (e.g., enzyme inhibition assays) .

Q. What are the key physicochemical properties influencing its research utility?

  • Critical Properties :

PropertyValue/DescriptionRelevance
LogP~3.2 (predicted)Membrane permeability
Solubility<10 µM in aqueous bufferBioavailability limitations
  • Determine experimentally via shake-flask method (LogP) and UV-Vis spectroscopy (solubility) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use a Central Composite Design to model interactions between factors. For instance, optimize amidation efficiency by varying coupling agent equivalents (e.g., 1.2–2.0 eq. of EDC/HOBt) .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites. Compare pharmacokinetic parameters (e.g., Cmax, t½) across models. Use species-specific hepatocyte assays to assess metabolic stability .

Q. What strategies address discrepancies between computational docking and experimental binding data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models). Perform Molecular Dynamics (MD) simulations to assess binding mode stability. Validate with Surface Plasmon Resonance (SPR) for kinetic binding measurements (ka/kd) .

Q. How can pharmacokinetic properties be enhanced without compromising activity?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl groups) to improve solubility while monitoring SAR. Use prodrug strategies (e.g., esterification of carboxamide) to enhance bioavailability. Test analogs in parallel ADMET assays .

Q. What validation protocols ensure biological activity is target-specific?

  • Methodological Answer :

  • Perform CRISPR/Cas9 knockout of the putative target gene in cell lines.
  • Use orthogonal assays (e.g., thermal shift assays for target engagement).
  • Compare dose-response curves across related and unrelated targets to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.